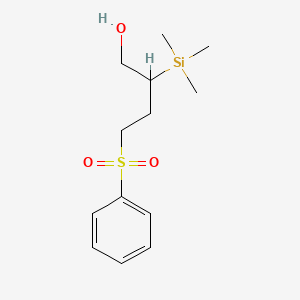
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is an organic compound that features both a benzenesulfonyl group and a trimethylsilyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(trimethylsilyl)butan-1-ol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-one, while reduction of the benzenesulfonyl group can produce 4-(Trimethylsilyl)butan-1-ol .
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsilyl)butan-1-ol: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.
4-Benzyloxy-1-butanol: Contains a benzyloxy group instead of a benzenesulfonyl group, leading to different reactivity and applications.
4-Phenyl-1-butanol: Features a phenyl group instead of a benzenesulfonyl group, resulting in different chemical properties and uses.
Uniqueness
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is unique due to the presence of both a benzenesulfonyl group and a trimethylsilyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
918422-54-5 |
|---|---|
Fórmula molecular |
C13H22O3SSi |
Peso molecular |
286.46 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-2-trimethylsilylbutan-1-ol |
InChI |
InChI=1S/C13H22O3SSi/c1-18(2,3)13(11-14)9-10-17(15,16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
Clave InChI |
XAYDVAOTSFKFHS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CCS(=O)(=O)C1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


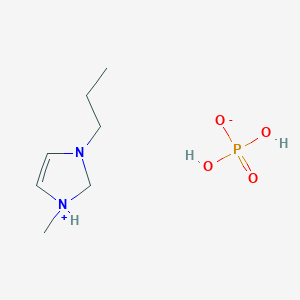
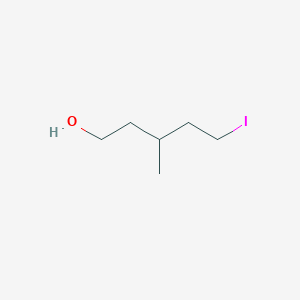

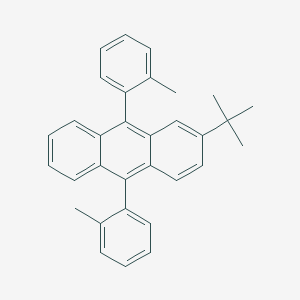

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
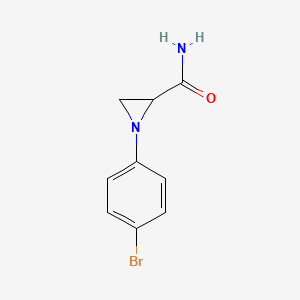
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
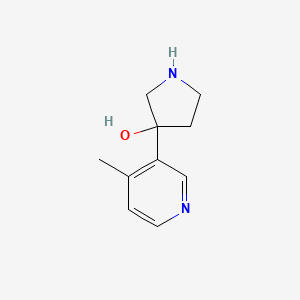
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
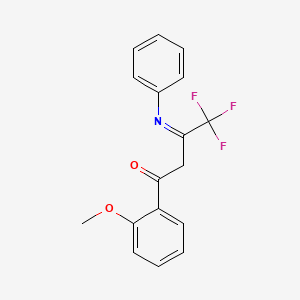
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
